molecular formula C11H3F19 B13803410 1H,1H,2H-Perfluoroundec-1-ene CAS No. 57216-75-8

1H,1H,2H-Perfluoroundec-1-ene

Cat. No.: B13803410
CAS No.: 57216-75-8
M. Wt: 496.11 g/mol
InChI Key: SWWADTZXHRGDPA-UHFFFAOYSA-N
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Description

1H,1H,2H-Perfluoroundec-1-ene is a fluorinated alkene with the molecular formula C₁₁H₅F₁₉, characterized by a terminal double bond and extensive perfluorination on the carbon chain except for the first two hydrogen-bearing carbons. This structural configuration grants it unique physicochemical properties, including high thermal stability, chemical inertness, and hydrophobicity. It is primarily utilized in specialized industrial applications such as fluoropolymer synthesis, surfactant formulations, and surface coatings .

Properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-nonadecafluoroundec-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H3F19/c1-2-3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)10(26,27)11(28,29)30/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWADTZXHRGDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H3F19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40895311
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Nonadecafluoroundec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57216-75-8
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Nonadecafluoroundec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1H,1H,2H-Perfluoroundec-1-ene typically involves the fluorination of undecene derivatives. One common method is the electrochemical fluorination process, where undecene is subjected to fluorine gas in the presence of an electrolyte solution . This method ensures the incorporation of multiple fluorine atoms into the hydrocarbon chain, resulting in the desired perfluorinated product. Industrial production often employs similar techniques but on a larger scale, utilizing specialized equipment to handle the reactive fluorine gas safely .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below contrasts 1H,1H,2H-Perfluoroundec-1-ene with analogous perfluorinated alkenes and alcohols:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Chain Length Key Structural Features
1H,1H,2H-Perfluoroundec-1-ene C₁₁H₅F₁₉ ~506.1 (estimated) Alkene C11 Terminal double bond; perfluorinated C3–C11
1H,1H,2H-Perfluoro-1-octene C₈H₃F₁₃ 346.09 Alkene C8 Terminal double bond; perfluorinated C3–C8
1H,1H,2H-Heptadecafluorodecene C₁₀H₅F₁₇ 424.1 Alkene C10 Terminal double bond; perfluorinated C3–C10
1H,1H,2H,2H-Perfluorohexan-1-ol C₆H₅F₁₁O 296.1 Alcohol C6 -OH group; perfluorinated C3–C6
1H,1H,11H-Eicosafluoro-1-undecanol C₁₁H₅F₂₀O ~528.1 (estimated) Alcohol C11 -OH group; perfluorinated C3–C11

Key Observations :

  • Chain Length : Longer perfluorinated chains (e.g., C11 in the target compound) exhibit higher molecular weights and increased hydrophobicity compared to shorter analogs (C6–C10) .
  • Functional Groups : Alkenes (e.g., perfluoroundec-1-ene) are more reactive in polymerization and cross-linking reactions than perfluoroalcohols, which are polar and form hydrogen bonds .
Physicochemical Properties
Property 1H,1H,2H-Perfluoroundec-1-ene (Estimated) 1H,1H,2H-Perfluoro-1-octene 1H,1H,2H,2H-Perfluorohexan-1-ol
Boiling Point (°C) >200 (predicted) 98–100 142–144
Density (g/cm³) ~1.7–1.8 1.65 1.71
Solubility Insoluble in water; soluble in fluorosolvents Similar to target compound Partially miscible in polar solvents

Key Observations :

  • Thermal Stability : Longer perfluorinated chains (C11) likely exhibit higher boiling points and thermal stability than C6–C8 analogs due to stronger London dispersion forces .
  • Solubility: Perfluoroundec-1-ene’s solubility profile aligns with other perfluoroalkenes, being incompatible with water but compatible with fluorinated solvents.

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